2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Overview
Description
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a boronic acid derivative with the molecular formula C12H21BN2O4.H2O. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boron-containing reagent. One common method is the use of boronic acid pinacol ester as a starting material. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Boronic acids are known to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine: The compound’s ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate include:
2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester: This compound has similar boronic acid functionality but with different substituents on the pyrimidine ring.
2,4-Di(tert-butyl)pyrimidin-5-ylboronic acid: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMPLYQLSDLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371038 | |
Record name | 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-93-3 | |
Record name | Boronic acid, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.